N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-21(2)15-18-13(19-16(20-15)23-3)9-17-14(22)12-8-10-6-4-5-7-11(10)24-12/h4-8H,9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIVFAQMFXFXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzo[b]thiophene-2-carboxylic acid with 4-(dimethylamino)-6-methoxy-1,3,5-triazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Overview : The compound is part of a class of triazine derivatives that have shown promise as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Studies :
- Study on Triazine-Sulfonamide Derivatives : In a study focusing on new sulfonamide derivatives containing triazine rings, researchers reported significant cytotoxic activity against human cancer cell lines, including colon and breast cancer cells. The study utilized quantitative structure–activity relationship (QSAR) methods to predict the anticancer efficacy of these compounds .
- Molecular Hybridization Strategy : Another research highlighted the design of molecular hybrids combining triazine and sulfonamide structures. These hybrids demonstrated enhanced anticancer activity through apoptosis induction in cancer cells . The structural modifications allowed for increased metabolic stability and efficacy against various tumor types.
Antibacterial Properties
Overview : N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide has also been investigated for its antibacterial properties.
Findings :
- Synthesis of Thiophene Derivatives : A study synthesized novel thiophene derivatives and evaluated their antibacterial activities. Some derivatives exhibited potent effects against bacterial strains, suggesting that modifications at specific positions could enhance their antibacterial efficacy .
- Lead Compounds for Drug Discovery : Thiophene derivatives are considered lead compounds for developing new antibacterial agents due to their diverse biological activities. This compound's structural similarities may also contribute to its potential as an antibacterial agent .
Antioxidant Activity
Overview : The antioxidant properties of compounds similar to this compound have been explored in various studies.
Research Insights :
- Antioxidant Evaluation : Research has demonstrated that certain thiophene derivatives possess significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. This suggests that the compound may also share these beneficial properties .
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to act as an agonist or inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
4-(dimethylamino)-6-methoxy-1,3,5-triazine derivatives: These compounds have a similar triazine moiety but differ in their attached groups, affecting their chemical properties and reactivity.
Uniqueness
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core linked to a triazine moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 342.41 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : The compound can interact with various cellular receptors, influencing signaling pathways critical for cellular functions.
- DNA/RNA Interaction : It may intercalate with nucleic acids, affecting transcription and translation processes, which is crucial in cancer therapy .
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that benzo[b]thiophene derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against pathogens like E. coli and S. aureus .
- Anticancer Properties : The triazine component is noted for its anticancer potential, with studies indicating that it can induce apoptosis in cancer cells through various pathways .
- Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of benzo[b]thiophene derivatives against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 62.5 μg/mL depending on the structure .
- Anticancer Activity : Research on triazine derivatives has shown promising results in inhibiting tumor growth in vitro. For instance, certain derivatives were found to significantly reduce cell viability in breast cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzo[b]thiophene derivatives highlighted that modifications at specific positions could enhance biological activity. For example, introducing different substituents on the thiophene ring was found to optimize antimicrobial efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves coupling a substituted triazine intermediate with a benzo[b]thiophene carboxamide derivative. A general procedure (similar to ’s approach for analogous compounds) includes:
- Step 1: React 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethyl chloride with a benzo[b]thiophene-2-carboxylic acid derivative in anhydrous acetonitrile under reflux (70–80°C). Use triethylamine as a base to neutralize HCl byproducts .
- Step 2: Purify the crude product via column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) to isolate the target compound. Yields can be optimized by controlling reaction time (12–24 hours) and stoichiometric ratios (1:1.1 molar ratio of triazine to carboxamide).
- Key Considerations: Moisture-sensitive steps require inert atmospheres (argon/nitrogen). Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/EtOAc) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
Methodological Answer:
- 1H/13C NMR: Identify the dimethylamino group (δ ~2.95 ppm, singlet, 6H), methoxy triazine (δ ~3.8 ppm, singlet, 3H), and benzo[b]thiophene aromatic protons (δ 7.3–8.1 ppm). In 13C NMR, the triazine carbons appear at ~160–170 ppm, while the carboxamide carbonyl is ~165 ppm .
- IR Spectroscopy: Confirm the carboxamide C=O stretch (~1670 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- HRMS: Use electrospray ionization (ESI+) to verify the molecular ion peak (e.g., [M+H]+ at m/z 415.1234 calculated for C₁₉H₂₁N₅O₂S) .
Advanced: How do structural modifications in the triazine and benzo[b]thiophene moieties influence biological activity and selectivity?
Methodological Answer:
- Triazine Modifications: Replacing dimethylamino with ethyl or phenyl groups () alters electron-donating effects, impacting binding to target enzymes (e.g., kinase inhibition). Methoxy substitution at position 6 enhances metabolic stability by reducing oxidative demethylation .
- Benzo[b]thiophene Modifications: Introducing electron-withdrawing groups (e.g., Cl, NO₂) at position 5 increases cytotoxicity in cancer cell lines (see ’s SAR for similar compounds).
- Experimental Design: Synthesize analogs via parallel synthesis, screen against relevant biological targets (e.g., kinase panels), and correlate activity with computed electrostatic potential maps .
Advanced: What computational methods are suitable for predicting metabolic pathways and aldehyde oxidase (AO) selectivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions between the compound’s triazine moiety and AO’s active site (PDB: 4UHW). Focus on hydrogen bonding with Arg921 and π-stacking with Phe885 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the AO-ligand complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to predict metabolic liability .
- Metabolic Prediction: Employ Schrödinger’s BioLuminate to identify vulnerable sites (e.g., methoxy group) for AO-mediated oxidation. Validate with in vitro liver microsome assays .
Data Contradiction: How can researchers resolve discrepancies in reported reaction yields for triazine-carboxamide couplings?
Methodological Answer:
- Case Study: reports 60% yield for a thiazolidinone coupling in ethanol, while achieves 70% using acetonitrile. To reconcile:
- Solvent Effects: Acetonitrile’s higher polarity improves triazine intermediate solubility, reducing side reactions.
- Catalysis: Add 10 mol% DMAP to accelerate coupling (unmentioned in ), as shown in .
- Workup: Use aqueous NaHCO₃ washes to remove unreacted acid, improving purity before chromatography .
Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Partition the crude product between DCM and water (3x) to remove polar impurities.
- Column Chromatography: Use silica gel (60–120 mesh) with gradient elution (DCM → DCM/EtOAc 8:2). Collect fractions showing UV absorption at 254 nm.
- Recrystallization: Dissolve purified product in hot ethanol, cool to 4°C for 12 hours, and filter to obtain crystals (mp 160–162°C, similar to ) .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Treat cells with 10 µM compound, lyse, heat (37–65°C), and centrifuge. Quantify soluble target (e.g., kinase) via Western blot to confirm stabilization .
- Click Chemistry Probes: Synthesize an alkyne-tagged analog for pull-down assays. Incubate with cell lysates, conjugate to biotin-azide, and detect via streptavidin-HRP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
